Cas no 1602402-00-5 (3-2-(methylsulfanyl)ethylpyrrolidine)
3-2-(methylsulfanyl)ethylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- Pyrrolidine, 3-[2-(methylthio)ethyl]-
- 3-2-(methylsulfanyl)ethylpyrrolidine
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- Inchi: 1S/C7H15NS/c1-9-5-3-7-2-4-8-6-7/h7-8H,2-6H2,1H3
- InChI Key: ZQCSZVMNJIQDPA-UHFFFAOYSA-N
- SMILES: N1CCC(CCSC)C1
3-2-(methylsulfanyl)ethylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1223417-0.05g |
3-[2-(methylsulfanyl)ethyl]pyrrolidine |
1602402-00-5 | 0.05g |
$827.0 | 2023-07-07 | ||
| Enamine | EN300-1223417-0.1g |
3-[2-(methylsulfanyl)ethyl]pyrrolidine |
1602402-00-5 | 0.1g |
$867.0 | 2023-07-07 | ||
| Enamine | EN300-1223417-0.25g |
3-[2-(methylsulfanyl)ethyl]pyrrolidine |
1602402-00-5 | 0.25g |
$906.0 | 2023-07-07 | ||
| Enamine | EN300-1223417-0.5g |
3-[2-(methylsulfanyl)ethyl]pyrrolidine |
1602402-00-5 | 0.5g |
$946.0 | 2023-07-07 | ||
| Enamine | EN300-1223417-1.0g |
3-[2-(methylsulfanyl)ethyl]pyrrolidine |
1602402-00-5 | 1.0g |
$986.0 | 2023-07-07 | ||
| Enamine | EN300-1223417-2.5g |
3-[2-(methylsulfanyl)ethyl]pyrrolidine |
1602402-00-5 | 2.5g |
$1931.0 | 2023-07-07 | ||
| Enamine | EN300-1223417-5.0g |
3-[2-(methylsulfanyl)ethyl]pyrrolidine |
1602402-00-5 | 5.0g |
$2858.0 | 2023-07-07 | ||
| Enamine | EN300-1223417-10.0g |
3-[2-(methylsulfanyl)ethyl]pyrrolidine |
1602402-00-5 | 10.0g |
$4236.0 | 2023-07-07 | ||
| Enamine | EN300-1223417-50mg |
3-[2-(methylsulfanyl)ethyl]pyrrolidine |
1602402-00-5 | 50mg |
$647.0 | 2023-10-02 | ||
| Enamine | EN300-1223417-100mg |
3-[2-(methylsulfanyl)ethyl]pyrrolidine |
1602402-00-5 | 100mg |
$678.0 | 2023-10-02 |
3-2-(methylsulfanyl)ethylpyrrolidine Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 3-2-(methylsulfanyl)ethylpyrrolidine
Comprehensive Overview of 3-2-(Methylsulfanyl)ethylpyrrolidine (CAS No. 1602402-00-5): Properties, Applications, and Industry Insights
The compound 3-2-(methylsulfanyl)ethylpyrrolidine (CAS No. 1602402-00-5) is a specialized organic molecule gaining attention in pharmaceutical and agrochemical research due to its unique structural features. Characterized by a pyrrolidine core linked to a methylsulfanyl-ethyl side chain, this compound exhibits versatile reactivity, making it valuable for synthesizing bioactive derivatives. Its sulfur-containing moiety enhances binding affinity in molecular interactions, a property increasingly explored in drug discovery for targets like G-protein-coupled receptors (GPCRs).
Recent studies highlight the role of 3-2-(methylsulfanyl)ethylpyrrolidine as a building block in medicinal chemistry, particularly for designing CNS-active compounds. Researchers are investigating its potential in modulating neurotransmitter systems, aligning with the growing demand for neurological disorder therapeutics. The compound’s lipophilicity, influenced by the methylsulfanyl group, also makes it a candidate for improving blood-brain barrier penetration—a hot topic in neurodegenerative disease research.
In agrochemical applications, derivatives of CAS 1602402-00-5 are being tested as eco-friendly pesticides, leveraging the sulfur atom’s ability to disrupt pest metabolic pathways. This aligns with global trends toward sustainable agriculture, where users frequently search for "green chemistry alternatives" and "low-toxicity crop protectants." The compound’s biodegradability profile further supports its appeal in this sector.
Synthetic methodologies for 3-2-(methylsulfanyl)ethylpyrrolidine often involve catalytic hydrogenation or ring-closure reactions, with recent optimizations focusing on atom economy—a key concern in industrial scalability. Analytical techniques like HPLC-MS and NMR are critical for purity verification, addressing common user queries such as "how to characterize pyrrolidine derivatives" and "quality control for heterocyclic compounds."
The safety profile of 1602402-00-5 remains under study, with preliminary data suggesting standard handling protocols for organosulfur compounds. Regulatory compliance, especially regarding REACH and FDA guidelines, is a recurring discussion point among professionals, reflecting searches for "compliance documentation for novel intermediates."
Market analysts note rising demand for custom synthesis of 3-2-(methylsulfanyl)ethylpyrrolidine, driven by R&D investments in precision medicine and smart farming. Its patent landscape reveals opportunistic niches, particularly in combination therapies and synergistic formulations—topics frequently explored in biotech webinars and industry whitepapers.
Future directions include exploring its chiral applications, as the pyrrolidine scaffold’s asymmetry could yield enantioselective catalysts. This intersects with trending searches on "asymmetric synthesis techniques" and "chiral auxiliaries in drug development." Collaborative efforts between academia and manufacturers aim to address scalability challenges while maintaining cost-efficiency—a priority for startups and generic pharma alike.
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